5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: is a chemical compound with the molecular formula C16H17ClNO6P and a molecular weight of 385.74 g/mol . This compound is primarily used in proteomics research and is known for its role as a membrane-impermeant analogue of Glibenclamide .
Vorbereitungsmethoden
The synthesis of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves several steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications and as a tool in drug discovery.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves its interaction with specific molecular targets and pathways. As a membrane-impermeant analogue of Glibenclamide, it is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: can be compared with other similar compounds, such as:
Glibenclamide: A sulfonylurea compound used in the treatment of diabetes.
Tolbutamide: Another sulfonylurea compound with similar therapeutic applications.
Chlorpropamide: A long-acting sulfonylurea used in diabetes management.
The uniqueness of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate lies in its membrane-impermeant nature, which makes it particularly useful in certain research applications where membrane permeability is a concern .
Eigenschaften
Molekularformel |
C16H15ClNO5P-2 |
---|---|
Molekulargewicht |
367.72 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17ClNO5P/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H2,20,21,22)/p-2 |
InChI-Schlüssel |
JBPITJXQKNITNH-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)P(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.